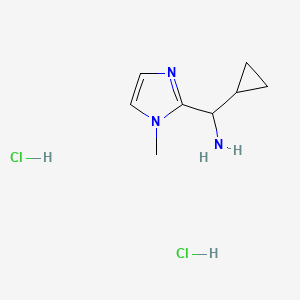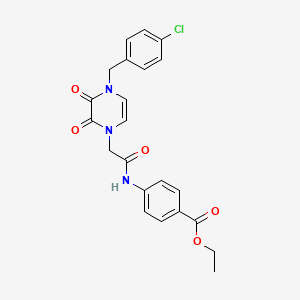
Cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Enantioselective Cyclopropanation : The compound has been involved in studies exploring enantioselective cyclopropanation of styrenes and diazoacetates, demonstrating the influence of ligands on reaction efficiency and selectivity (Ikeno et al., 2002).
- Antimicrobial and Cytotoxic Activity : Novel derivatives showcasing antimicrobial and cytotoxic activities indicate the compound's utility in creating pharmacologically active agents (Noolvi et al., 2014).
- Nickel-Catalyzed Cross-Coupling : It's been used in nickel-catalyzed cross-coupling reactions, illustrating the versatility in forming bonds that are significant in medicinal chemistry and drug development (Tobisu et al., 2015).
Biological Activities
- Conformationally Restricted Analogues of Histamine : The cyclopropane ring's utility in restricting the conformation of biologically active compounds to improve activity is highlighted through the synthesis of conformationally restricted analogues of histamine (Kazuta et al., 2002).
- Antidepressant Effect in Mice : The synthesis of chlorinated tetracyclic compounds and their potential antidepressant effects demonstrate the compound's role in the development of new therapeutic agents (Karama et al., 2016).
Safety and Hazards
“Cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride” is classified under storage class code 10, which refers to combustible liquids . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals
Mode of Action
Biochemical Pathways
As a unique chemical provided to early discovery researchers , it may be involved in various biochemical pathways.
Result of Action
As a compound of interest in scientific research due to its potential therapeutic and industrial applications, further studies are needed to describe these effects.
properties
IUPAC Name |
cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-4-10-8(11)7(9)6-2-3-6;;/h4-7H,2-3,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLHBYLHKSPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide](/img/structure/B2740113.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)
![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)






